BenchChemオンラインストアへようこそ!

N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

HIV-1 NNRTI Imidazole thioacetanilide Antiviral screening

This 4-nitrophenyl-substituted imidazole thioacetanilide (ITA) fills a critical gap in publicly available HIV-1 NNRTI SAR data—no 4-nitro analog has been characterized for RT inhibition. With a strong electron-withdrawing group (Hammett σp +0.78), a calculated logP of 3.837, and a tPSA of 101 Ų, it serves as an electron-deficient benchmark for calibrating docking scoring functions and QSAR models. The 3,4-dichlorophenyl motif is a privileged fragment with established pharmacophoric relevance. Ideal for phenotypic screening libraries targeting CPT1A, SHH, EPHB3, or NR2E3, where CNS exclusion is desired. Supplied at ≥95% purity for reproducible dose-response assays.

Molecular Formula C17H12Cl2N4O3S
Molecular Weight 423.27
CAS No. 851079-79-3
Cat. No. B2949771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS851079-79-3
Molecular FormulaC17H12Cl2N4O3S
Molecular Weight423.27
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H12Cl2N4O3S/c18-14-6-1-11(9-15(14)19)21-16(24)10-27-17-20-7-8-22(17)12-2-4-13(5-3-12)23(25)26/h1-9H,10H2,(H,21,24)
InChIKeySVTHFTAUKBOEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-79-3): Chemical Identity and Procurement Baseline


N-(3,4-Dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-79-3) is a synthetic imidazole thioacetanilide (ITA) derivative belonging to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide scaffold class, extensively characterized as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. Its molecular formula is C17H12Cl2N4O3S with a molecular weight of 423.27 g/mol, calculated logP of 3.837, topological polar surface area (tPSA) of 101 Ų, and 5 rotatable bonds [2]. The compound features a 3,4-dichlorophenyl group on the acetamide nitrogen and a 4-nitrophenyl substituent on the N1 position of the imidazole ring, representing a specific substitution pattern within the ITA chemotype that remains pharmacologically uncharacterized in public bioactivity databases [2].

Why N-(3,4-Dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Interchanged with Other Imidazole Thioacetanilides


Within the imidazole thioacetanilide (ITA) series, the nature and position of aryl substituents on both the imidazole N1 position and the acetamide anilide moiety are critical determinants of anti-HIV potency, as demonstrated by Zhan et al. (2009), where EC50 values varied by more than 10-fold depending on aryl substitution patterns [1]. The 3,4-dichlorophenyl motif is a privileged fragment with established pharmacophoric relevance in multiple bioactive compound classes, and substituting it with alternative dichlorophenyl regioisomers (e.g., 2,4-dichlorophenyl or 3,5-dichlorophenyl) can profoundly alter target affinity and selectivity, as evidenced in related sulfur-containing imidazole patent literature [2]. Consequently, the specific combination of 3,4-dichlorophenyl on the acetamide and 4-nitrophenyl on the imidazole defines a unique chemical space that cannot be assumed equivalent to other ITA congeners or generic imidazole-thioacetamide analogs for research or screening applications.

N-(3,4-Dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-79-3): Quantitative Differentiation Evidence Guide


Anti-HIV-1 Potency Gap: Uncharacterized Activity Versus Validated ITA Congeners

This specific compound (CAS 851079-79-3) has no reported biological activity in the ChEMBL 20 database, as confirmed by the ZINC database annotation 'There is no known activity for this compound' [1]. By contrast, closely related ITA derivatives from the same scaffold class exhibit potent anti-HIV-1 activity: compound 4a5 (EC50 = 0.18 μM) and 4a2 (EC50 = 0.20 μM) are more effective than the series lead L1 (EC50 = 2.053 μM) and the clinical reference drugs nevirapine and delavirdine in MT-4 cell-based HIV-1 replication assays [2]. This >10-fold potency gap between characterized ITA congeners and the uncharacterized status of CAS 851079-79-3 positions the latter as a structurally distinct but pharmacologically undefined probe within the ITA chemotype.

HIV-1 NNRTI Imidazole thioacetanilide Antiviral screening

Physicochemical Property Divergence: Elevated tPSA and Electron Deficiency Versus Typical ITA Scaffolds

The target compound exhibits a topological polar surface area (tPSA) of 101 Ų and contains a strong electron-withdrawing 4-nitrophenyl substituent (Hammett σp = +0.78) [1]. In comparison, the reference ITA compound 4a5 (bearing a 2,6-dimethylphenyl group on the imidazole) has an estimated tPSA of approximately 76 Ų, and the des-nitro phenyl analog N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has an estimated tPSA of approximately 76 Ų and Hammett σp ≈ 0.00 [2]. The +25 Ų tPSA increase and the electron-deficient character introduced by the 4-nitro group are predicted to modulate membrane permeability, solubility, and target binding electrostatics, differentiating this compound from electron-rich ITA congeners that dominate the published series.

Physicochemical profiling Drug-likeness Ligand efficiency

Predicted Target Engagement Profile Divergence from Canonical HIV-1 RT

Similarity Ensemble Approach (SEA) predictions generated from the ZINC15 platform for this compound identify potential targets distinct from the HIV-1 reverse transcriptase target of the canonical ITA class: carnitine O-palmitoyltransferase 1A (CPT1A, liver isoform), Sonic hedgehog protein (SHH), Ephrin type-B receptor 3 (EPHB3), and photoreceptor-specific nuclear receptor (NR2E3), with P-values reflecting chemical similarity-based target associations [1]. In contrast, the published ITA series was explicitly designed and validated against HIV-1 RT as the primary molecular target [2]. This predicted target profile divergence suggests that the 4-nitrophenyl substitution may redirect the binding landscape of the ITA scaffold away from the HIV-1 RT allosteric pocket toward alternative protein targets, warranting broader selectivity profiling.

Target prediction Similarity Ensemble Approach Polypharmacology

Synthetic Precursor Availability and Purity Specification for Reproducible Procurement

The key synthetic precursor, 1-(4-nitrophenyl)-1H-imidazole-2-thiol (CAS 155655-99-5; MW 221.24 g/mol; C9H7N3O2S), is commercially cataloged, providing a defined intermediate for independent resynthesis and analog generation . The final compound is typically supplied at 95% purity (HPLC), with the imidazole-thioacetamide scaffold offering two diversification vectors: the N1-aryl group on the imidazole and the anilide substituent on the acetamide [1]. In comparison, many published ITA derivatives from the Zhan et al. 2009 series required multi-step custom synthesis, with reported yields and purity data available only in the primary literature, limiting direct commercial procurement of those specific congeners. The combination of a commercially cataloged precursor and a defined purity specification reduces synthetic uncertainty for laboratories requiring this exact substitution pattern.

Chemical sourcing Synthetic accessibility Quality specification

N-(3,4-Dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-79-3): Evidence-Based Application Scenarios for Procurement Justification


Expanding Imidazole Thioacetanilide SAR: Probing the 4-Nitrophenyl Substitution Vector

This compound fills a specific gap in publicly available ITA SAR data: no 4-nitrophenyl analog has been characterized for HIV-1 RT inhibition. Laboratories conducting structure-activity relationship studies on the ITA scaffold can use this compound as a probe to assess the impact of a strong electron-withdrawing group at the imidazole N1 position, complementing the existing data on electron-donating and neutral aryl substituents from Zhan et al. 2009 [1]. The 95% purity specification supports reproducible dose-response measurements in enzymatic and cell-based assays.

Phenotypic Screening for Novel Target Engagement Beyond HIV-1 RT

Given that SEA predictions suggest potential interactions with CPT1A, SHH, EPHB3, and NR2E3—targets not associated with the canonical ITA antiviral mechanism—this compound is suitable for inclusion in diversity-oriented phenotypic screening libraries [1]. Its elevated tPSA (101 Ų) and electron-deficient character differentiate it from typical CNS-penetrant ITA analogs, making it particularly relevant for screens targeting metabolic enzymes (CPT1A) or peripheral kinase receptors (EPHB3) where central nervous system exclusion is desirable.

Antimicrobial Screening Leveraging Sulfur-Containing Imidazole Precedent

The sulfur-containing imidazole scaffold class, as disclosed in US Patent 4,632,933, has established antimycotic and antibacterial activity against clinically relevant pathogens including Candida albicans, Trichophyton mentagrophytes, and Staphylococcus aureus [2]. The 3,4-dichlorophenyl motif is explicitly identified as an active substitution pattern within this patent family. This compound can therefore be prioritized for antimicrobial susceptibility testing panels as a structurally pre-validated but potency-uncharacterized derivative within a known bioactive chemotype.

Computational Modeling Calibration: Electron-Deficient ITA Benchmark

With a Hammett σp of +0.78 for the 4-nitrophenyl group, a calculated logP of 3.837, and a tPSA of 101 Ų, this compound serves as an electron-deficient benchmark for calibrating docking scoring functions and QSAR models trained on the predominantly electron-rich ITA congeners [1]. Its uncharacterized experimental activity profile makes it a valuable external validation compound for prospective virtual screening campaigns targeting HIV-1 RT or the SEA-predicted alternative targets.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.